2-Methyl-2-(oxan-4-yl)propan-1-ol

Description

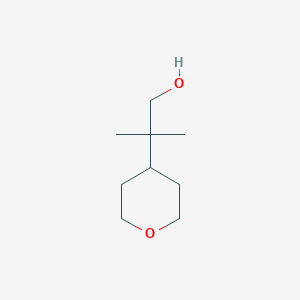

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,7-10)8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHGQVAEXZSGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategy Development for 2 Methyl 2 Oxan 4 Yl Propan 1 Ol

Retrosynthetic Analysis of the 2-Methyl-2-(oxan-4-yl)propan-1-ol Scaffold

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 2-Methyl-2-(oxan-4-yl)propan-1-ol, several logical disconnections can be proposed.

A primary disconnection strategy targets the C-C bond between the oxane ring and the propanol (B110389) moiety. This disconnection (path A) leads to an oxane-based nucleophile, such as an oxan-4-yl Grignard reagent, and a suitable three-carbon electrophile like 2,2-dimethyloxirane (B32121) (isobutylene oxide). The reaction between a Grignard reagent and an epoxide is a well-established method for forming carbon-carbon bonds while introducing a hydroxyl group. organicchemistrytutor.com

An alternative disconnection breaks the C-C bond within the propanol side chain itself (path B). Specifically, cleaving the bond between the quaternary carbon and the primary alcohol-bearing carbon (a formyl group equivalent) suggests a precursor such as a Grignard reagent derived from 4-(2-halopropan-2-yl)oxane, which would react with formaldehyde.

A third approach (path C) involves disconnecting the alcohol's C-O bond, pointing towards the reduction of a corresponding carboxylic acid or aldehyde. This would identify 2-methyl-2-(oxan-4-yl)propanoic acid or 2-methyl-2-(oxan-4-yl)propanal (B2971782) as key intermediates, which themselves require multi-step synthesis.

These primary retrosynthetic pathways highlight key precursors such as oxane-4-one, oxane-4-carbaldehyde, and various functionalized propane (B168953) derivatives as critical starting points for the total synthesis.

Direct Synthetic Routes to 2-Methyl-2-(oxan-4-yl)propan-1-ol

Based on the retrosynthetic analysis, several forward-synthetic routes can be devised to construct the target molecule.

Grignard reactions are powerful tools for creating C-C bonds and are highly applicable to the synthesis of alcohols. organicchemistrytutor.comvaia.com A highly effective strategy for synthesizing 2-Methyl-2-(oxan-4-yl)propan-1-ol involves the nucleophilic ring-opening of an epoxide.

Route via Epoxide Opening: This convergent approach involves the reaction of oxan-4-ylmagnesium bromide with 2,2-dimethyloxirane. The Grignard reagent, prepared from 4-bromooxane, attacks the less sterically hindered carbon of the epoxide ring, leading directly to the target primary alcohol after an acidic workup. organicchemistrytutor.com This method is particularly efficient as it constructs the key C-C bond and sets the required hydroxyl functionality in a single step.

Another plausible, though more complex, Grignard-based route involves building the tertiary carbon first.

Route via Ester Addition: One could react an ester, such as ethyl 2-(oxan-4-yl)acetate, with two equivalents of a methyl Grignard reagent (methylmagnesium bromide). This would form the tertiary alcohol, 2-(oxan-4-yl)propan-2-ol. Subsequent functional group manipulation would be required to convert this tertiary alcohol into the target primary alcohol, a non-trivial transformation.

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. harvard.edu A synthetic strategy leveraging this approach would first construct a precursor aldehyde or carboxylic acid, followed by reduction to the primary alcohol.

A potential route involves the synthesis of 2-methyl-2-(oxan-4-yl)propanoic acid. This could be achieved by reacting 4-(propan-2-yl)oxane with a strong base to form a carbanion, followed by carboxylation with CO2. The resulting carboxylic acid can then be reduced to 2-Methyl-2-(oxan-4-yl)propan-1-ol using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or a borane (B79455) complex (BH3•THF). harvard.edu These reagents are known to efficiently reduce carboxylic acids to primary alcohols. harvard.edu

Similarly, if the precursor 2-methyl-2-(oxan-4-yl)propanal could be synthesized, a milder reducing agent such as sodium borohydride (B1222165) (NaBH4) could be employed for the final reduction step. mdpi.com

Table 1: Comparison of Reductive Agents for Alcohol Synthesis

| Reagent | Precursor Functional Group | Selectivity | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid, Ester, Aldehyde | Powerful, non-selective | Anhydrous ether or THF, followed by aqueous workup harvard.edu |

| Borane-THF Complex (BH3•THF) | Carboxylic Acid, Aldehyde | Reduces acids in the presence of esters | Anhydrous THF |

| Sodium Borohydride (NaBH4) | Aldehyde, Ketone | Mild, selective for aldehydes/ketones | Protic solvents (e.g., Methanol, Ethanol) mdpi.com |

Convergent synthesis, where different fragments of the target molecule are prepared separately before being combined, is often more efficient for complex targets. For 2-Methyl-2-(oxan-4-yl)propan-1-ol, a convergent strategy could involve the synthesis of a functionalized oxane electrophile and a propanol-derived nucleophile.

One such approach would start with the oxidation of commercially available tetrahydropyran-4-methanol (B104037) to obtain oxane-4-carbaldehyde. This aldehyde could then be subjected to a Grignard reaction with isopropyl magnesium bromide to yield 1-(oxan-4-yl)-2-methylpropan-1-ol. doubtnut.com While this is an isomer of the target molecule, it demonstrates the principle of coupling a C3 unit to the oxane ring. To obtain the desired target, a different set of synthons, such as the epoxide-opening strategy described in section 2.2.1, represents a more direct convergent synthesis.

Stereoselective Synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-ol and its Chiral Analogues

While the parent compound 2-Methyl-2-(oxan-4-yl)propan-1-ol is achiral, the introduction of substituents on the oxane ring would create chiral centers, necessitating stereoselective synthetic methods. For instance, the synthesis of analogues like (2S,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane highlights the importance of controlling stereochemistry in related systems. achemblock.com

Achieving stereoselectivity in the synthesis of chiral analogues can be approached in several ways:

Substrate Control: Utilizing a chiral starting material, such as an enantiopure substituted oxane derivative, can direct the stereochemical outcome of subsequent reactions. The inherent stereochemistry of the substrate biases the approach of reagents to one face of the molecule. orgsyn.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to guide a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This strategy has been used effectively in the synthesis of complex molecules containing substituted ring systems. orgsyn.org

Chiral Catalysis: The use of a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. This is a highly efficient method for generating stereocenters, as only a substoichiometric amount of the chiral catalyst is required. Asymmetric hydrogenations or Lewis acid-catalyzed additions to carbonyls are common examples. google.com.na

For example, a stereoselective reduction of a prochiral ketone, such as 1-(2-methyloxan-4-yl)ethan-1-one, using a chiral reducing agent could provide access to a specific diastereomer of the corresponding alcohol, which could then be further elaborated to a chiral analogue of the target molecule.

Novel Methodologies for Oxane Ring Functionalization in the Context of Propanol Synthesis

Modern synthetic organic chemistry offers innovative methods for the functionalization of heterocyclic rings like oxane. acs.orguni-regensburg.de While traditional methods rely on pre-functionalized starting materials, newer techniques aim to modify the C-H bonds of the ring directly or employ novel ring-forming strategies.

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy. uni-regensburg.de While challenging to control regioselectivity on an unsubstituted oxane ring, directed C-H activation could be a future avenue. A directing group temporarily installed on the oxane could guide a metal catalyst to functionalize the C-4 position, allowing for the introduction of the propanol side chain or a precursor.

Ring-Opening/Ring-Closing Strategies: Novel approaches to oxane synthesis can provide access to highly functionalized rings. For example, a palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylation has been used to generate key intermediates for complex natural product synthesis, a strategy that could be adapted to create precursors for the target molecule. acs.org Ring-closing metathesis (RCM) of a diene precursor containing the necessary carbon framework is another powerful method for constructing the oxane ring with the side chain already appended.

Intramolecular Cyclization: The Williamson ether synthesis, a classic method, can be applied in an intramolecular fashion to form the oxane ring from a linear precursor. For example, a suitably substituted 1,5-diol can be selectively functionalized at one terminus (e.g., converted to a tosylate or halide), followed by base-induced intramolecular cyclization to form the oxane ring. acs.org This allows for the incorporation of the propanol side chain into the acyclic precursor prior to ring formation.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Reaction | Precursors | Advantages |

| Epoxide Ring Opening | Grignard + Epoxide | 4-Bromooxane, 2,2-Dimethyloxirane | Convergent, efficient, sets C-C and C-O bonds in one step |

| Carbonyl Reduction | Reduction (e.g., LiAlH4) | 2-methyl-2-(oxan-4-yl)propanoic acid | Utilizes well-understood, reliable reactions |

| Stereoselective Synthesis | Asymmetric Catalysis | Substituted oxane ketone | Access to enantiopure or diastereomerically enriched analogues |

| Novel Functionalization | Ring-Closing Metathesis | Acyclic diene alcohol | Access to complex substituted oxanes |

Sophisticated Spectroscopic and Analytical Characterization of 2 Methyl 2 Oxan 4 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

A complete NMR analysis of 2-Methyl-2-(oxan-4-yl)propan-1-ol would involve several experiments:

¹H NMR (Proton NMR): This technique would identify all the unique proton environments in the molecule. For 2-Methyl-2-(oxan-4-yl)propan-1-ol, one would expect to observe distinct signals for the hydroxyl (-OH) proton, the methylene (B1212753) (-CH₂OH) protons, the two equivalent methyl (-CH₃) groups, and the protons on the oxane ring. The chemical shift (δ) of each signal would indicate its electronic environment, and the integration of the peaks would correspond to the number of protons in each unique set. Spin-spin coupling patterns (splitting) would reveal which protons are adjacent to one another.

¹³C NMR (Carbon-13 NMR): This experiment would show a signal for each unique carbon atom in the molecule. Based on the structure of 2-Methyl-2-(oxan-4-yl)propan-1-ol, one would anticipate signals for the two equivalent methyl carbons, the quaternary carbon attached to the oxane ring, the carbinol carbon (-CH₂OH), and the distinct carbons of the oxane ring. The chemical shifts of these signals are highly indicative of the type of carbon (e.g., sp³, sp³ attached to oxygen).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, visually correlating signals from protons that are on adjacent carbons. It would be crucial for assigning the protons on the oxane ring by showing their connectivity to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to the carbon assignments.

Hypothetical ¹H and ¹³C NMR Data Table for 2-Methyl-2-(oxan-4-yl)propan-1-ol: (Note: This table is a prediction based on known chemical shift ranges and is for illustrative purposes only. Actual experimental values are not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₂ | ~0.9 - 1.2 (singlet, 6H) | ~20 - 30 |

| -CH₂OH | ~3.4 - 3.7 (singlet, 2H) | ~65 - 75 |

| -OH | Variable, broad singlet (1H) | - |

| Oxane C4-H | ~1.5 - 2.0 (multiplet, 1H) | ~35 - 45 |

| Oxane C3,5-H (axial) | ~1.2 - 1.6 (multiplet, 2H) | ~30 - 40 |

| Oxane C3,5-H (equatorial) | ~1.6 - 2.0 (multiplet, 2H) | ~30 - 40 |

| Oxane C2,6-H (axial) | ~3.2 - 3.6 (multiplet, 2H) | ~65 - 75 |

| Oxane C2,6-H (equatorial) | ~3.8 - 4.2 (multiplet, 2H) | ~65 - 75 |

The oxane (tetrahydropyran) ring exists predominantly in a chair conformation. The substituent at the C-4 position can be either axial or equatorial. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³J values) and through-space correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, would allow for the determination of the preferred conformation. nih.govchemicalbook.com Generally, large substituents prefer the equatorial position to minimize steric hindrance. Therefore, it is expected that the 2-methylpropan-1-ol group would predominantly occupy the equatorial position on the oxane ring. hmdb.ca

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent molecular ion of 2-Methyl-2-(oxan-4-yl)propan-1-ol with very high precision (typically to four or more decimal places). This exact mass would be used to calculate the unique elemental formula (in this case, C₉H₁₈O₂), thereby confirming that the synthesized compound has the correct atomic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. For 2-Methyl-2-(oxan-4-yl)propan-1-ol, GC-MS analysis would serve two main purposes:

Purity Assessment: The gas chromatogram would show a single major peak if the sample is pure, with the retention time being a characteristic of the compound under the specific GC conditions. Any impurities would appear as separate peaks.

Fragmentation Analysis: The mass spectrometer would provide a fragmentation pattern for the compound. This "fingerprint" is created by the breakdown of the molecular ion into smaller, stable charged fragments. Analysis of these fragments would help to confirm the structure. For instance, one might expect to see fragments corresponding to the loss of a methyl group, a hydroxymethyl group, or cleavage of the oxane ring.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a high-resolution mass spectrometer (LC-HRMS), is ideal for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nist.govwgtn.ac.nzmdpi.com While 2-Methyl-2-(oxan-4-yl)propan-1-ol might be amenable to GC-MS, LC-MS would be a valuable tool for analyzing it within a complex reaction mixture or for confirming its presence in biological or environmental samples. The liquid chromatography step would separate the target compound from the matrix, and the HRMS detector would provide an accurate mass for confirmation. nist.govwgtn.ac.nz

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-2-(oxan-4-yl)propan-1-ol |

Ion Mobility Mass Spectrometry and Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) offers a powerful analytical dimension for characterizing molecules like 2-Methyl-2-(oxan-4-yl)propan-1-ol. bioanalysis-zone.com This gas-phase separation technique distinguishes ions based on their size, shape, and charge. researchgate.net From the ion's drift time in the mobility cell, a physicochemical property known as the Collision Cross Section (CCS) can be calculated. The CCS value is a robust and specific parameter for a given ion, representing its rotational average area. waters.com

For 2-Methyl-2-(oxan-4-yl)propan-1-ol, IMS-MS would be particularly valuable for several reasons:

Isomer Differentiation: It can distinguish the target compound from its structural isomers, which would have identical masses. Even subtle differences in the three-dimensional structure can lead to separable CCS values. waters.com

Increased Confidence in Identification: The CCS value serves as an additional data point alongside retention time and mass-to-charge ratio, increasing the confidence in compound identification during complex mixture analysis. researchgate.net

Metabolite Tracking: In metabolic studies, the analyte-specific nature of the CCS value allows for reliable tracking of the compound and its metabolites across different studies, platforms, and biological matrices. waters.com

While experimental CCS values for 2-Methyl-2-(oxan-4-yl)propan-1-ol are not publicly available, computational prediction tools can provide estimated CCS values. These predictions can indicate whether isomeric species are likely to be separable by ion mobility, guiding further analytical method development. researchgate.netwaters.com

Vibrational Spectroscopy (IR and Raman) in Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in 2-Methyl-2-(oxan-4-yl)propan-1-ol. These methods probe the vibrational modes of molecular bonds. savemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of a molecule's covalent bonds. savemyexams.com For 2-Methyl-2-(oxan-4-yl)propan-1-ol, the key expected absorptions include:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding. docbrown.info

C-H stretching vibrations from the alkyl groups (methyl and methylene) appearing around 2900 cm⁻¹. docbrown.info

A distinct C-O stretching vibration for the primary alcohol, typically found in the 1050-1000 cm⁻¹ range.

Vibrations associated with the oxane (tetrahydropyran) ring, including C-O-C stretching, which would appear in the fingerprint region (below 1500 cm⁻¹). savemyexams.com

Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light from molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds. Key expected Raman shifts for this molecule would include:

Strong C-H stretching and bending modes. researchgate.net

Skeletal vibrations of the carbon backbone and the oxane ring. google.com

The O-H stretch is typically a weak band in Raman spectra. researchgate.net

The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint," allowing for unambiguous confirmation of the compound's functional groups.

Table 1: Expected Vibrational Frequencies for 2-Methyl-2-(oxan-4-yl)propan-1-ol

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (Broad, Strong) docbrown.info | Weak |

| Alkyl (C-H) | C-H Stretch | ~2900 (Strong) docbrown.info | Strong |

| Primary Alcohol (C-O) | C-O Stretch | ~1050-1000 (Strong) | Moderate |

| Oxane Ring (C-O-C) | C-O-C Stretch | ~1100 (Fingerprint Region) | Moderate |

Advanced Chromatographic Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Methyl-2-(oxan-4-yl)propan-1-ol and for isolating it in larger quantities.

The structure of 2-Methyl-2-(oxan-4-yl)propan-1-ol contains a stereocenter at the 4-position of the oxane ring, making the molecule chiral. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these non-superimposable mirror images. nih.gov

This separation is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective at resolving a broad range of chiral compounds. chromatographyonline.commdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. mz-at.de

Developing a chiral HPLC method would involve screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to achieve optimal selectivity and resolution between the enantiomers. chromatographyonline.com This is critical for controlling the stereochemical purity of the final compound.

For applications requiring significant amounts of highly pure 2-Methyl-2-(oxan-4-yl)propan-1-ol, such as for use as a reference standard or in further synthesis, preparative chromatography is employed. sigmaaldrich.com This technique is a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just quantify them.

An analytical HPLC method developed for purity assessment can be scaled up to a preparative method. sielc.com This involves using larger columns with greater loading capacity and higher flow rates. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. Isopropanol is a common solvent used in the mobile phase for preparative chromatography. sigmaaldrich.com The collected fractions containing the purified compound are then combined, and the solvent is removed to yield the final, high-purity product.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 2 Oxan 4 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. koreascience.kr It is a widely used approach for calculating the properties of molecules, including their geometry, energy, and reactivity.

The conformational flexibility of 2-Methyl-2-(oxan-4-yl)propan-1-ol is primarily due to the rotation around the single bond connecting the propan-1-ol side chain to the oxane ring and the chair-boat conformations of the oxane ring itself. A theoretical conformational analysis would reveal the relative energies of different spatial arrangements of the atoms.

The oxane ring typically adopts a chair conformation to minimize steric strain. The substituent at the 4-position can be either in an axial or equatorial position. Generally, a substituent in the equatorial position is more stable due to reduced 1,3-diaxial interactions. utdallas.edu For 2-Methyl-2-(oxan-4-yl)propan-1-ol, the bulky 2-methylpropan-1-ol group would strongly favor the equatorial position on the tetrahydropyran (B127337) ring.

Table 1: Hypothetical Relative Energies of 2-Methyl-2-(oxan-4-yl)propan-1-ol Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Oxane Substituent Position | Relative Energy (kcal/mol) |

| 1 | ~60° (gauche) | Equatorial | 0.00 (most stable) |

| 2 | ~180° (anti) | Equatorial | 0.85 |

| 3 | ~60° (gauche) | Axial | 4.50 |

| 4 | ~180° (anti) | Axial | 5.20 |

| Note: This table is a hypothetical representation based on general principles of conformational analysis. Actual values would require specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. vjol.info.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. vjol.info.vnedu.krd A smaller gap suggests higher reactivity.

For 2-Methyl-2-(oxan-4-yl)propan-1-ol, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, as it has the highest energy lone pair of electrons. The LUMO is likely to be distributed over the σ* orbitals of the C-O and C-C bonds. DFT calculations on similar pyran derivatives have shown that the HOMO-LUMO gap can be influenced by substituents. materialsciencejournal.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for 2-Methyl-2-(oxan-4-yl)propan-1-ol

| Parameter | Definition | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | -1.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.0 eV |

| Chemical Softness (S) | 1/(2η) | 0.125 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 0.78 eV |

| Note: This table presents hypothetical values based on typical ranges for similar aliphatic alcohols and ethers. Actual values would require specific DFT calculations. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-Methyl-2-(oxan-4-yl)propan-1-ol, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The rest of the molecule, being primarily hydrocarbon in nature, would show a relatively neutral potential (green). Such maps are useful in understanding intermolecular interactions. vjol.info.vn

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for 2-Methyl-2-(oxan-4-yl)propan-1-ol would provide insights into its conformational dynamics and flexibility in different environments, such as in a vacuum or in a solvent.

These simulations could track the time evolution of the dihedral angles of the side chain and the puckering of the oxane ring. This would allow for the observation of transitions between different conformers and the calculation of the free energy landscape associated with these changes. MD simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors, by revealing its accessible conformations. Studies on related tetrahydropyran systems have utilized MD simulations to understand their stable conformations and interactions. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be employed to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 2-Methyl-2-(oxan-4-yl)propan-1-ol. univ-tlse3.frliverpool.ac.uk These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. By comparing the calculated shifts with experimental spectra, one can confirm the structure of the molecule and assign the peaks to specific atoms. For example, the protons on the carbon bearing the hydroxyl group are expected to have a higher chemical shift than the methyl protons. The chemical shifts in the oxane ring would be influenced by their axial or equatorial positions.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be compared to an experimental IR spectrum to identify characteristic functional groups. For 2-Methyl-2-(oxan-4-yl)propan-1-ol, characteristic peaks would include the O-H stretching frequency of the alcohol, C-H stretching of the alkyl groups, and C-O stretching of the ether and alcohol functionalities.

Table 3: Hypothetical Predicted Spectroscopic Data for 2-Methyl-2-(oxan-4-yl)propan-1-ol

| Spectroscopy | Feature | Hypothetical Predicted Value |

| 1H NMR | -OH proton | δ 2.5-4.0 ppm |

| -CH2O- protons | δ 3.4-3.6 ppm | |

| Oxane ring protons | δ 1.2-1.8, 3.3-4.0 ppm | |

| -CH3 protons | δ 0.9-1.2 ppm | |

| 13C NMR | C-OH carbon | δ 65-75 ppm |

| Oxane ring carbons | δ 25-45, 65-75 ppm | |

| -CH3 carbons | δ 20-30 ppm | |

| IR | O-H stretch | 3200-3600 cm-1 |

| C-H stretch | 2850-3000 cm-1 | |

| C-O stretch (alcohol) | 1000-1260 cm-1 | |

| C-O stretch (ether) | 1070-1150 cm-1 | |

| Note: This table contains hypothetical values based on typical spectroscopic data for similar compounds. docbrown.infodocbrown.info Actual values would be obtained from specific calculations or experiments. |

Investigation of Molecular Interactions Involving 2 Methyl 2 Oxan 4 Yl Propan 1 Ol

Theoretical Frameworks for Understanding Non-Covalent Interactions

To comprehend the behavior of molecules like 2-Methyl-2-(oxan-4-yl)propan-1-ol, scientists rely on robust theoretical frameworks that provide insight into the nature and strength of non-covalent interactions. These interactions, though weaker than covalent bonds, are pivotal in dictating the structure and function of molecular systems. epa.gov

Key theoretical methods include:

Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org DFT is instrumental in calculating molecular geometries, interaction energies, and vibrational frequencies, which helps in understanding how molecules like 2-Methyl-2-(oxan-4-yl)propan-1-ol interact with each other and with their environment. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the electron density to partition a molecule into atomic basins. It allows for a rigorous definition and characterization of chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces, providing a detailed picture of the bonding landscape.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a powerful tool for visualizing and exploring non-covalent interactions in real space. nih.gov Based on the electron density and its derivatives, it generates graphical plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, offering an intuitive understanding of the forces at play.

Empirical Scales and Ab Initio Calculations: Empirical parameter scales, derived from extensive experimental data, can quantify the ability of functional groups to act as hydrogen-bond donors or acceptors. rsc.org These can be complemented by high-level ab initio calculations, which aim to solve the electronic Schrödinger equation without empirical data, providing benchmark values for interaction energies. rsc.orgmpg.de

These computational tools collectively allow for a detailed prediction and analysis of how the hydroxyl and ether functionalities of 2-Methyl-2-(oxan-4-yl)propan-1-ol will engage in interactions, guiding further experimental study. acs.org

Computational Docking Studies with Model Macromolecular Systems (e.g., theoretical enzyme active sites or receptor models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), to form a stable complex. rjptonline.orgnih.gov This method is crucial in drug discovery and materials science for estimating the strength of an interaction, often quantified as a binding affinity or docking score. ijsrtjournal.comrjptonline.org

For a molecule like 2-Methyl-2-(oxan-4-yl)propan-1-ol, docking studies can simulate its interaction with a theoretical enzyme active site. The molecule's structural features would likely lead to specific binding orientations:

The hydroxyl group can act as a hydrogen bond donor to polar or acidic residues (e.g., Aspartate, Glutamate) or as an acceptor from residues like Serine or Tyrosine.

The ether oxygen in the oxane ring is a potent hydrogen bond acceptor, capable of interacting with donor residues like Tryptophan or the backbone NH groups of the protein. rsc.orgnih.gov

The isobutyl group and the cyclohexane-like oxane ring provide nonpolar surfaces that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues such as Leucine, Valine, or Phenylalanine.

While specific docking studies on 2-Methyl-2-(oxan-4-yl)propan-1-ol are not publicly available, a hypothetical docking scenario can be constructed based on its functional groups and known interactions of similar molecules.

Interactive Table: Hypothetical Docking Results for 2-Methyl-2-(oxan-4-yl)propan-1-ol in a Model Enzyme Active Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residue | Estimated Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate (ASP) | -3.0 to -5.0 |

| Hydrogen Bond (Acceptor) | Oxane Oxygen (-O-) | Tryptophan (TRP) | -2.5 to -4.0 |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH) | Serine (SER) | -2.0 to -3.5 |

| Hydrophobic (van der Waals) | Isobutyl Group | Leucine (LEU) | -1.5 to -2.5 |

This table is illustrative and represents potential interactions based on the chemical structure of the compound and general principles of molecular docking. Actual binding energies would depend on the specific topology and chemical nature of the receptor's active site.

Such studies provide invaluable, atom-level insights into how a ligand might behave within a biological target, guiding the design of new molecules with desired binding properties. nih.gov

Mechanistic Studies of Hydrogen Bonding and Other Intermolecular Forces

The presence of both a hydrogen bond donor (the -OH group) and an acceptor (the ether oxygen) within 2-Methyl-2-(oxan-4-yl)propan-1-ol makes hydrogen bonding a dominant intermolecular force governing its properties. Mechanistic studies, often employing a combination of spectroscopy and computational methods, can elucidate the specifics of these interactions.

The oxane ring is structurally analogous to tetrahydrofuran (B95107) (THF). Studies on THF-water mixtures using techniques like Raman spectroscopy reveal that the ether oxygen can form strong hydrogen bonds with water molecules. researchgate.netresearchgate.net Similarly, the ether oxygen in 2-Methyl-2-(oxan-4-yl)propan-1-ol is expected to be a primary site for intermolecular hydrogen bonding with protic solvents or other donor groups.

Furthermore, the primary alcohol group can participate in complex hydrogen-bonding networks, similar to other ether alcohols. mdpi.com It can act as both a donor and an acceptor, leading to the formation of dimers, oligomers, or extended networks. The balance between intermolecular hydrogen bonding (between two separate molecules) and the potential for intramolecular hydrogen bonding (between the -OH and the ether oxygen of the same molecule) is a key determinant of the molecule's conformational preference and bulk properties. mdpi.com

The influence of the chemical environment on these hydrogen bonds can be probed using vibrational spectroscopy (e.g., FTIR). The stretching frequency of the O-H bond is particularly sensitive to its environment.

Interactive Table: Theoretical Solvent Effects on the O-H Vibrational Frequency of 2-Methyl-2-(oxan-4-yl)propan-1-ol

| Solvent | Solvent Polarity (Dielectric Constant) | Expected H-Bonding Interaction | Predicted O-H Stretch Frequency (cm⁻¹) |

|---|---|---|---|

| Hexane | Low (~1.9) | Weak | ~3640 (Sharp, "Free" OH) |

| Diethyl Ether | Medium (~4.3) | Moderate | ~3550 (Broad) |

| Acetone (B3395972) | High (~21) | Strong | ~3450 (Broad) |

This table is a theoretical representation based on established principles of vibrational spectroscopy. The shift to lower wavenumbers (red-shift) and broadening of the peak are indicative of stronger hydrogen bonding interactions between the solute's -OH group and the solvent.

Interactions with Synthetic Polymers, Catalysts, and Material Surfaces

The interactions of 2-Methyl-2-(oxan-4-yl)propan-1-ol with various materials are dictated by its amphiphilic nature.

Interactions with Catalysts: The alcohol functional group can interact significantly with catalyst surfaces. For instance, studies on the interaction of propanol (B110389) with Ziegler-Natta catalysts show that the alcohol acts as an electron donor, binding to vacant coordination sites on the metal centers (e.g., Mg or Ti cations) of the catalyst support. mdpi.comresearchgate.net This interaction can modify the catalyst's activity and selectivity in polymerization reactions. nih.govlibretexts.org It is plausible that 2-Methyl-2-(oxan-4-yl)propan-1-ol would behave similarly, with its hydroxyl group adsorbing onto Lewis acidic sites on heterogeneous catalyst surfaces. mdpi.com

Interactions with Synthetic Polymers: The interaction with synthetic polymers is likely to be complex.

With Hydrophobic Polymers (e.g., Polystyrene, PTFE): The nonpolar isobutyl and oxane moieties would promote adsorption onto hydrophobic surfaces through van der Waals forces. utwente.nl

With Polar Polymers (e.g., Poly(ethylene-co-vinyl alcohol), EVAL): The hydroxyl group can form strong hydrogen bonds with polar functional groups on the polymer chain (like other hydroxyls or esters), potentially acting as a plasticizer or compatibilizer in polymer blends. acs.org

With Ionomers (e.g., Nafion): In solvent mixtures like water/propanol, perfluorosulfonic acid (PFSA) ionomers are known to adsorb onto surfaces driven by hydrophobic interactions. scispace.com The presence of 2-Methyl-2-(oxan-4-yl)propan-1-ol could influence this process by competing for surface sites or altering the solvent environment.

Interactions with Material Surfaces: The adsorption onto surfaces like silica (B1680970) or metal oxides would be dominated by the formation of hydrogen bonds between the surface silanol (B1196071) (Si-OH) or metal-hydroxyl groups and the alcohol or ether functionalities of the molecule. In a study involving cellulose (B213188), tetrahydrofuran (THF) was shown to disrupt the existing hydrogen bond network and form new hydrogen bonds with hydroxyl groups, facilitating dissolution. nih.gov This suggests 2-Methyl-2-(oxan-4-yl)propan-1-ol could exhibit similar behavior, interacting strongly with hydroxylated surfaces.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-2-(oxan-4-yl)propan-1-ol |

| Aspartate |

| Glutamate |

| Serine |

| Tyrosine |

| Tryptophan |

| Leucine |

| Valine |

| Phenylalanine |

| Tetrahydrofuran (THF) |

| Hexane |

| Diethyl Ether |

| Acetone |

| Water |

| Propanol |

| Polystyrene |

| Polytetrafluoroethylene (PTFE) |

| Poly(ethylene-co-vinyl alcohol) (EVAL) |

| Nafion |

| Cellulose |

| Titanium Chloride |

Environmental Chemistry and Degradation Pathways of 2 Methyl 2 Oxan 4 Yl Propan 1 Ol Analogs

Biotransformation Mechanisms in Controlled Laboratory Systems

Biotransformation by microorganisms is a major pathway for the degradation of many organic pollutants in soil and water. The complex structure of 2-Methyl-2-(oxan-4-yl)propan-1-ol analogs, containing both an ether and a tertiary alcohol, presents unique challenges and pathways for microbial metabolism.

The biodegradation of ether-containing compounds has been studied extensively. Many ethers are considered recalcitrant, but various microorganisms have been shown to cleave the stable ether bond. nih.gov Bacteria from the genera Rhodococcus, Pseudonocardia, and Xanthobacter are known to degrade a range of linear and cyclic ethers. nih.govasm.org

A common mechanism for ether cleavage is O-dealkylation, which is often initiated by a monooxygenase enzyme. asm.org This enzyme hydroxylates a carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes into an alcohol and an aldehyde. asm.org For an analog of 2-Methyl-2-(oxan-4-yl)propan-1-ol, this would involve hydroxylation of one of the carbons in the oxane ring, leading to ring opening.

The alcohol moiety is also subject to microbial attack. While tertiary alcohols are generally more resistant to biodegradation than primary or secondary alcohols, some microorganisms can metabolize them. For example, tertiary-butyl alcohol (TBA), a metabolite of the fuel oxygenate MTBE, can be slowly degraded by certain bacteria. nih.gov The degradation of propanols by mixed microbial consortia has also been demonstrated, with 1-propanol (B7761284) being degraded more rapidly than 2-propanol. nih.gov The degradation of 2-propanol was shown to proceed via oxidation to acetone (B3395972). nih.govresearchgate.net

| Microbial Genus | Substrate Class Degraded | Key Metabolites Identified | Citations |

| Rhodococcus | Alkyl and Aralkyl Ethers | Benzoic acid (from dibenzyl ether) | nih.govresearchgate.net |

| Pseudonocardia | Cyclic Ethers (THF), BCEE | 2-Chloroacetic acid (from BCEE) | asm.org |

| Xanthobacter | Chlorinated Ethers (BCEE) | Diethylene glycol, 2-Hydroxyethoxyacetic acid | asm.org |

| Mixed Consortia | 1-Propanol, 2-Propanol (IPA) | Acetone (from IPA) | nih.govresearchgate.net |

The key enzymatic reactions involved in the biotransformation of ether and alcohol analogs are catalyzed by oxidoreductases, particularly monooxygenases and alcohol dehydrogenases.

Monooxygenases : These enzymes, including cytochrome P450 monooxygenases, are crucial for initiating the degradation of many recalcitrant compounds. nih.gov They catalyze the insertion of one atom of oxygen from O₂ into the substrate. For ether-containing compounds, monooxygenases facilitate the initial hydroxylation at a carbon alpha to the ether linkage, which is the rate-limiting step in O-dealkylation. asm.orgresearchgate.net This mechanism has been proposed for the degradation of various fuel ethers and chlorinated ethers. nih.govasm.org

Alcohol Dehydrogenases (ADHs) : These enzymes catalyze the oxidation of alcohols to aldehydes or ketones. While they readily act on primary and secondary alcohols, their activity on tertiary alcohols is limited. The biodegradation of 2-propanol to acetone by a mixed microbial consortium is a classic example of an ADH-catalyzed reaction. researchgate.net The potential for enzymatic transformation of the tertiary alcohol in 2-Methyl-2-(oxan-4-yl)propan-1-ol would depend on the existence of specialized enzymes capable of recognizing this sterically hindered structure.

Theoretical Modeling of Environmental Persistence and Mobility (e.g., Adsorption Coefficients, Volatilization)

The environmental fate of a chemical compound is determined by a combination of its intrinsic properties and the characteristics of the receiving environment. For many novel or commercially produced chemicals, including analogs of 2-Methyl-2-(oxan-4-yl)propan-1-ol, extensive experimental data on environmental behavior may be limited. In such cases, theoretical modeling, particularly through Quantitative Structure-Activity Relationships (QSARs), provides a crucial and cost-effective method for estimating environmental persistence and mobility. ecetoc.org These models are instrumental in the early stages of chemical development, even before synthesis, for screening and assessing potential environmental impact. ecetoc.org

QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a substance to a specific endpoint, such as its tendency to adsorb to soil or volatilize from water. ecetoc.org By comparing the structure of a target compound to those of well-studied chemicals, QSARs can predict its behavior. The reliability of these predictions depends on the model's applicability domain, which ensures the target chemical is structurally similar to the chemicals used to develop the model. unimib.it

Adsorption Coefficients:

Volatilization:

The tendency of a chemical to move from water to air is described by its Henry's Law constant (H). This parameter is critical for assessing the potential for atmospheric transport. Volatilization is influenced by a compound's vapor pressure and water solubility. For alcohols, increasing chain length and the presence of polar functional groups generally decrease the Henry's Law constant, reducing the likelihood of volatilization. Theoretical models can estimate H based on these fundamental physicochemical properties. Multi-media fate models use these estimated values to predict the distribution of a chemical across different environmental compartments (air, water, soil, sediment). utoronto.ca

The table below presents a set of theoretically predicted environmental properties for compounds analogous to 2-Methyl-2-(oxan-4-yl)propan-1-ol, based on QSAR modeling principles. These values are illustrative and serve to demonstrate the type of data generated by such models.

This table contains predicted and literature values for compounds structurally related to 2-Methyl-2-(oxan-4-yl)propan-1-ol to illustrate the outputs of theoretical environmental models.

The environmental persistence of analogs is also evaluated through predicted degradation rates. For instance, the rate of reaction with hydroxyl radicals in the atmosphere is a key parameter for assessing persistence in air. unimib.it For substances in the aquatic environment, biodegradability is a primary factor. QSARs can predict the likelihood of a compound to undergo rapid biodegradation based on its structural features. The presence of features like branching, which is present in 2-Methyl-2-(oxan-4-yl)propan-1-ol, can sometimes hinder biodegradation compared to linear analogs. researchgate.net

Future Research Directions and Potential Academic Applications of 2 Methyl 2 Oxan 4 Yl Propan 1 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for preparing substituted oxanes often rely on multi-step processes that may not be optimal in terms of sustainability and atom economy. Future research could focus on developing more efficient synthetic pathways to 2-Methyl-2-(oxan-4-yl)propan-1-ol and its derivatives. Key areas of investigation would include:

Continuous Flow Synthesis: Transitioning from traditional batch processes to continuous flow methods can offer improved safety, efficiency, and scalability. rsc.org A continuous, one-pot method would be highly desirable for its atom economy and environmentally benign nature. rsc.org

Catalytic Approaches: The development of novel metal-free or earth-abundant metal catalysts for the key ring-forming or functionalization steps would enhance the sustainability of the synthesis.

Renewable Feedstocks: Investigating the synthesis of the oxane ring from renewable resources, such as carbohydrates, could provide a greener alternative to petroleum-based starting materials. e-bookshelf.de

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Enhanced safety, higher yields, improved process control. rsc.org | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

| Green Catalysis | Reduced environmental impact, lower cost. | Development of metal-free or earth-abundant metal catalysts. |

| Renewable Feedstocks | Increased sustainability, reduced carbon footprint. | Conversion of biomass-derived platform chemicals into oxane precursors. e-bookshelf.de |

Exploration of Novel Derivatization and Functionalization Strategies for Unique Molecular Architectures

The presence of a primary alcohol in 2-Methyl-2-(oxan-4-yl)propan-1-ol provides a versatile handle for a wide array of chemical transformations. Future research in this area could unlock new molecular architectures with unique properties.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a wide variety of functional groups. This could be used to tune the physical and chemical properties of the molecule.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would provide access to a different set of functional group transformations. For instance, the resulting aldehyde, 2-methyl-2-(oxan-4-yl)propanal (B2971782), could be a precursor to other complex molecules. biosynth.commolport.com

C-H Functionalization: Recent advances in C(sp³)–H functionalization could be applied to the oxane ring, enabling the direct introduction of substituents at positions that are otherwise difficult to access. acs.org This would significantly expand the chemical space accessible from this scaffold.

Advanced Computational Studies for Structure-Reactivity and Conformational Prediction

Computational chemistry offers powerful tools to understand the structure and reactivity of molecules like 2-Methyl-2-(oxan-4-yl)propan-1-ol at a molecular level.

Conformational Analysis: The oxane ring can adopt various conformations, such as the chair and boat forms. wikipedia.org Detailed computational studies, using methods like Density Functional Theory (DFT), can predict the most stable conformations and the energy barriers between them. This is crucial for understanding its reactivity and interactions with other molecules.

Reactivity Prediction: Computational models can be used to predict the most likely sites for chemical reactions, such as nucleophilic or electrophilic attack, and to elucidate reaction mechanisms.

Structure-Property Relationships: By systematically modifying the structure of 2-Methyl-2-(oxan-4-yl)propan-1-ol in silico, it is possible to predict how changes in its structure will affect its physical and chemical properties.

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Conformational analysis and reaction mechanism studies. | Cremer-Pople puckering parameters, torsional angles, activation energies. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments. | Solvation effects, intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of properties based on molecular descriptors. | Boiling point, solubility, potential biological activity. |

Role in Advanced Materials Science and Chemical Engineering Applications (e.g., as a monomer, solvent, or ligand in non-biological contexts)

The unique structure of 2-Methyl-2-(oxan-4-yl)propan-1-ol makes it a candidate for various applications in materials science and chemical engineering.

Monomer for Polymer Synthesis: The hydroxyl group could be used to incorporate this molecule into polyesters or polyurethanes. The bulky, non-planar oxane ring could impart interesting properties to the resulting polymers, such as increased rigidity, altered solubility, and modified thermal properties.

Specialty Solvent: The combination of a polar hydroxyl group and a relatively non-polar heterocyclic ring might give it unique solvent properties, making it suitable for specific chemical reactions or extraction processes.

Ligand in Coordination Chemistry: The oxygen atom in the oxane ring and the hydroxyl group can potentially act as ligands for metal ions. researchgate.net This could lead to the development of new catalysts or metal-organic frameworks (MOFs) with novel structures and functions.

Design of Related Oxane-Containing Molecular Scaffolds for Fundamental Research in Stereochemistry and Heterocyclic Chemistry

The 4-substituted oxane motif is a fundamental building block in heterocyclic chemistry. e-bookshelf.dethermofisher.com Systematic studies on 2-Methyl-2-(oxan-4-yl)propan-1-ol and related structures can contribute to a deeper understanding of fundamental chemical principles.

Stereochemical Studies: The synthesis of stereoisomers of this compound and the study of their properties would provide valuable insights into the effects of stereochemistry on molecular conformation and reactivity.

Heterocyclic Chemistry: As a relatively simple substituted oxane, this molecule can serve as a model system for studying the chemistry of the oxane ring system. wikipedia.orguomus.edu.iq This includes investigating its reactivity in ring-opening reactions, rearrangements, and other transformations.

Scaffold for Library Synthesis: The oxane ring can serve as a rigid scaffold for the synthesis of compound libraries for screening in various applications. nih.govmdpi.com The defined three-dimensional structure of the scaffold allows for the systematic exploration of chemical space. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methyl-2-(oxan-4-yl)propan-1-ol, and how can its structure be confirmed?

- Methodology : Synthesis may involve nucleophilic substitution or coupling reactions to introduce the oxan-4-yl (tetrahydropyran) group. For example, reacting a propanol derivative with a functionalized oxan-4-yl precursor under catalytic conditions (e.g., acid/base catalysis). Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify the methyl and oxan-4-yl group positions, IR spectroscopy to identify the hydroxyl stretch (~3200–3600 cm⁻¹), and mass spectrometry (HRMS) for molecular ion validation .

- Key Considerations : Monitor reaction intermediates via TLC and optimize purification using column chromatography or recrystallization to isolate the pure alcohol.

Q. How does the oxan-4-yl moiety affect the compound’s solubility and stability compared to aliphatic alcohols?

- Methodology : Compare logP values (via computational tools like PubChem or experimental octanol-water partitioning) to assess hydrophobicity. The oxan-4-yl group’s cyclic ether structure enhances solubility in polar aprotic solvents (e.g., DMSO) while reducing volatility compared to simpler alcohols like propan-1-ol .

- Experimental Validation : Conduct stability studies under varying pH and temperature conditions, using HPLC to track degradation products.

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of 2-Methyl-2-(oxan-4-yl)propan-1-ol in enzymatic assays?

- Methodology : Design dose-response curves across multiple assay systems (e.g., microbial vs. mammalian cell lines) to identify context-dependent activity. Use molecular dynamics simulations to study conformational flexibility, which may explain variable binding affinities. Cross-validate results with structurally related compounds (e.g., 2-Methyl-2-(methylamino)propan-1-ol, which shows neuropharmacological effects) .

- Case Study : If conflicting antimicrobial activity is reported, test against isogenic mutant strains to identify target specificity and rule off-target effects.

Q. How can computational methods predict the interaction of 2-Methyl-2-(oxan-4-yl)propan-1-ol with cytochrome P450 enzymes?

- Methodology : Perform docking studies (e.g., AutoDock Vina) using enzyme crystal structures (PDB) to predict binding poses. Validate predictions with metabolic stability assays in liver microsomes, monitoring hydroxylation or ether cleavage via LC-MS .

- Data Interpretation : Correlate docking scores with experimental IC₅₀ values to refine computational models.

Q. What role does stereochemistry play in the compound’s reactivity, and how can enantiomeric resolution be achieved?

- Methodology : Synthesize enantiomers via chiral catalysts or resolve racemic mixtures using chiral HPLC or enzymatic kinetic resolution. Compare reaction kinetics (e.g., oxidation rates with Jones reagent) to assess stereoelectronic effects .

- Advanced Analysis : Use X-ray crystallography (as in ) to determine absolute configuration and correlate with biological activity.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point)?

- Methodology : Replicate measurements under standardized conditions (e.g., ASTM methods). For boiling point, use differential scanning calorimetry (DSC) and compare with computational predictions (e.g., EPI Suite). Cross-reference with structurally similar alcohols, noting that branched chains (e.g., 2-methyl groups) typically lower boiling points vs. linear analogs .

Q. Why might hydrogen-bonding capacity estimates vary across studies, and how can this be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.